molecular formula C5H6O5 B13940558 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid CAS No. 61799-61-9

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid

Cat. No.: B13940558
CAS No.: 61799-61-9
M. Wt: 146.10 g/mol
InChI Key: SSTVYUZOOJYZAS-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6O5. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine. The reaction is carried out in acetonitrile at a temperature of 60-65°C for about 5-6 hours .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific combination of a methyl group, a ketone group, and a carboxylic acid group within the dioxolane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

61799-61-9

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

4-methyl-5-oxo-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7)

InChI Key

SSTVYUZOOJYZAS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(O1)C(=O)O

Origin of Product

United States

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